molecular formula C22H23FN4O3 B2397763 3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2097892-80-1

3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione

Cat. No.: B2397763
CAS No.: 2097892-80-1
M. Wt: 410.449
InChI Key: JAFHANHYLBUIOD-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione is a complex organic molecule with notable applications in medicinal and scientific research. This compound's unique structural features contribute to its distinctive biological activities.

Scientific Research Applications

3-Cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione has extensive applications in:

  • Chemistry: : As a building block for creating more complex molecules and studying reaction mechanisms.

  • Biology: : Utilized in the study of biological pathways and mechanisms of action, especially in enzyme inhibition studies.

  • Medicine: : Investigated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

  • Industry: : Used in the development of specialty chemicals and advanced materials due to its unique structural properties.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, the specific safety and hazards information for this compound is not available in the retrieved data .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves several key steps:

  • Formation of the pyrrole ring: : The precursor is synthesized through a reaction of appropriate phenyl derivatives with reagents like diethyl malonate in the presence of a base.

  • Cyclopropyl addition: : Introduction of the cyclopropyl group through catalytic hydrogenation or cyclopropanation reactions.

  • Piperidine ring formation: : This step involves reactions like Mannich condensation or reductive amination.

  • Final assembly: : The imidazolidine-2,4-dione ring is formed through cyclization reactions, often using urea derivatives as the starting material.

Industrial Production Methods

Industrial synthesis may leverage continuous flow chemistry and optimized catalytic processes to enhance yield and reduce production time. The conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and ensure the purity of the final product.

Chemical Reactions Analysis

3-Cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione undergoes various chemical reactions, including:

  • Oxidation: : Converts the compound into more reactive intermediates, which can then undergo further chemical transformations.

  • Reduction: : Reducing agents like sodium borohydride can alter the structure to generate different derivatives.

  • Substitution: : Commonly involves halogenations or nucleophilic substitution reactions where the fluorine atom can be replaced with other functional groups.

  • Common Reagents: : Include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions.

  • Major Products: : Depends on the specific reaction pathway, but can include various modified derivatives with altered functional groups.

Mechanism of Action

The mechanism of action for this compound often involves:

  • Molecular Targets: : Interacts with specific proteins or enzymes, potentially inhibiting their activity.

  • Pathways Involved: : May affect biochemical pathways, such as signal transduction or metabolic processes, by binding to active sites or altering enzyme conformation.

Comparison with Similar Compounds

Compared to similar compounds, 3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione stands out due to its unique fluorophenyl-pyrrole combination which enhances its biological activity. Similar compounds might include:

  • N-Substituted imidazolidinediones: : Differing in the substituent groups which can alter their reactivity and application.

  • Fluorinated pyrrole derivatives: : Offer different degrees of biological activity based on the position and number of fluorine atoms.

By exploring these aspects, we uncover the broad potential and applications of this compound in various fields. Anything else you'd like to know about?

Properties

IUPAC Name

3-cyclopropyl-1-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c23-16-3-1-14(2-4-16)15-11-19(24-12-15)21(29)25-9-7-17(8-10-25)26-13-20(28)27(22(26)30)18-5-6-18/h1-4,11-12,17-18,24H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFHANHYLBUIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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